1-(4-Bromophenyl)ethane-1-thiol 1-(4-Bromophenyl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793189
InChI: InChI=1S/C8H9BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
SMILES:
Molecular Formula: C8H9BrS
Molecular Weight: 217.13 g/mol

1-(4-Bromophenyl)ethane-1-thiol

CAS No.:

Cat. No.: VC17793189

Molecular Formula: C8H9BrS

Molecular Weight: 217.13 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)ethane-1-thiol -

Specification

Molecular Formula C8H9BrS
Molecular Weight 217.13 g/mol
IUPAC Name 1-(4-bromophenyl)ethanethiol
Standard InChI InChI=1S/C8H9BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Standard InChI Key ZHYMGSZJYZRBDY-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Br)S

Introduction

1-(4-Bromophenyl)ethane-1-thiol, also known as p-bromophenylethanethiol, is an organic compound that features a bromine atom attached to a phenyl ring, which is further linked to an ethanethiol group. This compound is characterized by its molecular formula and unique chemical properties, particularly due to the presence of a thiol functional group (-SH). The thiol group imparts significant reactivity, making it valuable in organic synthesis and medicinal chemistry applications.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)ethane-1-thiol can be achieved through various organic synthesis methods. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often synthesized using reactions that involve halogenation and thiolation steps. Common reagents used in such syntheses include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4-Bromophenyl)ethane-1-thiol, each with unique properties:

Compound NameStructural FeaturesUnique Properties
4-BromothiophenolBromine on thiophenolStrong electron-donating properties
1-(4-Chlorophenyl)ethane-1-thiolChlorine instead of bromineDifferent reactivity due to chlorine's electronegativity
4-Methylphenyl ethanethiolMethyl group instead of bromineIncreased lipophilicity and altered biological activity
1-(3-Bromophenyl)ethane-1-thiolBromine at the meta positionDifferent steric effects influencing reactivity

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